molecular formula C15H12ClNO4 B2465317 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide CAS No. 339009-27-7

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide

Cat. No.: B2465317
CAS No.: 339009-27-7
M. Wt: 305.71
InChI Key: PRFCHIIDEASRAY-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide is a chemical compound with a complex structure that includes a pyran ring, an acetyl group, a methyl group, and a chlorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoic acid with 5-acetyl-6-methyl-2-oxo-2H-pyran-3-amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenecarboxamides.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide
  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide

Uniqueness

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide, a compound with the molecular formula C15H13ClN2O4, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse scientific literature.

The compound features a pyran ring fused with a benzamide structure, which is indicative of its potential reactivity and biological activity. The molecular weight is approximately 271.27 g/mol, and it possesses several functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H13ClN2O4
Molecular Weight271.27 g/mol
CAS Number93945-84-7
InChI KeyNLYKJMSLWBGFEG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine under reflux conditions. The resulting product is purified through recrystallization techniques to yield a high-purity compound suitable for biological testing.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .

Antioxidant Properties

Research has demonstrated that pyran derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. The presence of the acetyl and carbonyl groups in the structure may enhance its ability to donate electrons, contributing to antioxidant activity .

Enzyme Inhibition

The compound's interaction with specific enzymes has been explored in various studies. For example, it has been suggested that similar compounds can inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules examined the antimicrobial effects of several pyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyran structure significantly enhanced antibacterial activity, suggesting potential pathways for developing effective antimicrobial agents from this class of compounds .
  • Antioxidant Activity : A comparative analysis highlighted that compounds with similar structural motifs exhibited varying degrees of antioxidant activity when tested using DPPH radical scavenging assays. The findings suggest that the incorporation of specific functional groups can optimize antioxidant potential, making this compound a candidate for further study in oxidative stress-related conditions .

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-8(18)12-7-13(15(20)21-9(12)2)17-14(19)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFCHIIDEASRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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